molecular formula C21H21Cl2N3S B11782672 3-Cyclohexyl-5-((2,4-dichlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazole

3-Cyclohexyl-5-((2,4-dichlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazole

Cat. No.: B11782672
M. Wt: 418.4 g/mol
InChI Key: JCOPAOQQZOULFQ-UHFFFAOYSA-N
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Description

3-Cyclohexyl-5-((2,4-dichlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a cyclohexyl group, a dichlorobenzylthio group, and a phenyl group attached to a triazole ring, making it a unique and potentially valuable molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclohexyl-5-((2,4-dichlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazole typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced via a nucleophilic substitution reaction using cyclohexyl halides.

    Attachment of the Dichlorobenzylthio Group: This step involves the reaction of the triazole intermediate with 2,4-dichlorobenzyl chloride in the presence of a base to form the thioether linkage.

    Addition of the Phenyl Group: The phenyl group can be introduced through a coupling reaction, such as a Suzuki or Heck reaction, using phenylboronic acid or phenyl halides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-Cyclohexyl-5-((2,4-dichlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halides, bases, acids, and other nucleophiles or electrophiles under appropriate solvent and temperature conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

3-Cyclohexyl-5-((2,4-dichlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Cyclohexyl-5-((2,4-dichlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-Cyclohexyl-5-((2,4-dichlorobenzyl)oxy)-4-phenyl-4H-1,2,4-triazole
  • 3-Cyclohexyl-5-((2,4-dichlorobenzyl)amino)-4-phenyl-4H-1,2,4-triazole
  • 3-Cyclohexyl-5-((2,4-dichlorobenzyl)methyl)-4-phenyl-4H-1,2,4-triazole

Uniqueness

3-Cyclohexyl-5-((2,4-dichlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazole is unique due to the presence of the thioether linkage, which can impart different chemical and biological properties compared to its analogs with oxy, amino, or methyl linkages. This uniqueness can lead to distinct reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H21Cl2N3S

Molecular Weight

418.4 g/mol

IUPAC Name

3-cyclohexyl-5-[(2,4-dichlorophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazole

InChI

InChI=1S/C21H21Cl2N3S/c22-17-12-11-16(19(23)13-17)14-27-21-25-24-20(15-7-3-1-4-8-15)26(21)18-9-5-2-6-10-18/h2,5-6,9-13,15H,1,3-4,7-8,14H2

InChI Key

JCOPAOQQZOULFQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=NN=C(N2C3=CC=CC=C3)SCC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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